2,2-Dimethyl-3-(3-methylphenyl)-3-oxopropanoic acid

Description

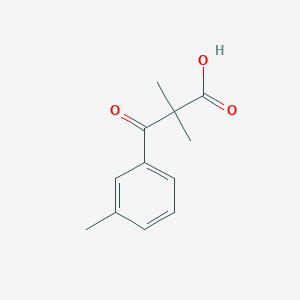

2,2-Dimethyl-3-(3-methylphenyl)-3-oxopropanoic acid is a branched-chain carboxylic acid featuring a 3-methylphenyl (m-tolyl) substituent at the β-carbon and a ketone group at the α-position. Its molecular formula is C₁₂H₁₄O₃, with a molecular weight of 206.24 g/mol. The compound’s structure combines aromatic and aliphatic functionalities, making it a versatile intermediate in organic synthesis and pharmaceutical research. Derivatives of 3-oxopropanoic acid are often explored for their biological activities, including enzyme inhibition and receptor binding, due to their ability to mimic natural keto-acid substrates .

Properties

Molecular Formula |

C12H14O3 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

2,2-dimethyl-3-(3-methylphenyl)-3-oxopropanoic acid |

InChI |

InChI=1S/C12H14O3/c1-8-5-4-6-9(7-8)10(13)12(2,3)11(14)15/h4-7H,1-3H3,(H,14,15) |

InChI Key |

HDFVZFNLEBXNTB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C(C)(C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-(3-methylphenyl)-3-oxopropanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with 3-methylbenzyl chloride and 2-methylpropanal.

Reaction with Tetrabutylammonium Iodide: The 3-methylbenzyl chloride reacts with 2-methylpropanal in the presence of tetrabutylammonium iodide to form an intermediate aldehyde.

Reduction: The intermediate aldehyde is then reduced using sodium borohydride (NaBH4) to yield the final product.

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2,2-Dimethyl-3-(3-methylphenyl)-3-oxopropanoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(3-methylphenyl)-3-oxopropanoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes and receptors involved in metabolic pathways.

Pathways Involved: It can modulate pathways related to inflammation and pain, potentially inhibiting the activity of cyclooxygenase enzymes (COX-1 and COX-2).

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2,2-dimethyl-3-(3-methylphenyl)-3-oxopropanoic acid can be contextualized against analogous compounds, including positional isomers, ester derivatives, and structurally related keto-acids. Below is a comparative analysis based on physicochemical properties, reactivity, and applications:

Table 1: Key Comparative Data

Structural and Functional Comparisons

Positional Isomerism: The 4-methylphenyl isomer () shares the same molecular formula as the target compound but differs in substituent placement.

Ester Derivatives :

- The ethyl ester analog () replaces the carboxylic acid with an ethyl ester group, increasing molecular weight by 28.05 g/mol. This substitution enhances lipophilicity, improving membrane permeability in biological systems but reducing acidity (pKa ~4–5 for esters vs. ~2–3 for carboxylic acids) .

Aromatic and Heterocyclic Variants: Compounds like Ethyl 3-oxo-2-(2-oxo-1,2-dihydroquinoxalin-3-yl)-3-phenylpropanoate () incorporate nitrogenous heterocycles, which elevate molecular weight (e.g., 336.32 g/mol for 3cd) and introduce hydrogen-bonding sites.

Biological Precursors and Metabolites: The metabolite 3-oxopropanoic acid (ωC3) () is a simpler analog lacking substituents, serving as a precursor in environmental processes. Its short chain limits stability under oxidative conditions compared to branched derivatives like the target compound .

Physicochemical and Reactivity Profiles

- Solubility : Carboxylic acid derivatives (e.g., target compound) exhibit higher aqueous solubility than esters due to ionization, whereas esters (e.g., ) are more soluble in organic solvents.

- Reactivity : The α-keto group in the target compound is prone to nucleophilic attack, enabling condensation reactions. In contrast, diazo-containing analogs () are highly reactive, useful for cyclopropanation or carbene insertion .

- Stability : Carboxylic acids resist hydrolysis under physiological conditions, whereas esters (e.g., ) undergo enzymatic cleavage, making them prodrug candidates .

Biological Activity

2,2-Dimethyl-3-(3-methylphenyl)-3-oxopropanoic acid, also known as a derivative of 3-oxopropanoic acid, is a compound of interest due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a ketone group and a branched alkyl chain, which contribute to its reactivity and biological properties. The compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Antioxidant Activity : Similar compounds have demonstrated the ability to scavenge free radicals, reducing oxidative stress in cells.

- Antimicrobial Effects : Evidence suggests that structurally related compounds exhibit antimicrobial properties against a range of pathogens .

Antitumor Activity

Recent studies have shown that derivatives of this compound possess significant antitumor activity. For instance, in vitro assays using cancer cell lines revealed growth inhibition at varying concentrations. The following table summarizes findings from a study on tumor cell lines:

| Compound | Cell Line | Concentration (µM) | % Inhibition |

|---|---|---|---|

| This compound | A549 (Lung) | 10 | 45% |

| This compound | MCF7 (Breast) | 20 | 60% |

| Control (DMSO) | - | - | 5% |

These results indicate a dose-dependent response in inhibiting tumor cell proliferation.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. A study reported the minimum inhibitory concentration (MIC) against various bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 250 |

| Escherichia coli | 500 |

| Pseudomonas aeruginosa | 300 |

These findings suggest that the compound has potential as an antimicrobial agent.

Case Studies

- Case Study on Antitumor Efficacy : In a controlled experiment involving A549 lung cancer cells, treatment with the compound resulted in significant apoptosis as evidenced by increased caspase activity and DNA fragmentation analysis .

- Case Study on Antimicrobial Effects : A clinical trial tested the efficacy of the compound against Staphylococcus aureus infections in murine models. Results indicated a reduction in bacterial load and inflammation markers post-treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.